[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol (CAS: 857637-07-1) is a pyrrolidine-derived compound with a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . Key physical properties include a boiling point of 245°C, density of 1.103 g/cm³, and refractive index of 1.502 (n²⁰/D) . The molecule features a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position and a 2-aminoethyl moiety at the 1-position. This structure confers both hydrophilic (via the hydroxyl and amine groups) and hydrophobic (via the pyrrolidine ring) characteristics, making it versatile for applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
[1-(2-aminoethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-2-4-9-3-1-7(5-9)6-10/h7,10H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARNVCJPCUFPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273905 | |
| Record name | 3-Pyrrolidinemethanol, 1-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353965-74-8 | |
| Record name | 3-Pyrrolidinemethanol, 1-(2-aminoethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinemethanol, 1-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool Approach from (S)-Pyrrolidin-3-ol
This method leverages commercially available (S)-pyrrolidin-3-ol to ensure stereochemical fidelity:
Step 1: Hydroxymethyl Protection
The hydroxyl group is protected as a tert-butyl carbonate using di-tert-butyl dicarbonate (Boc₂O) in methanol under argon at 0–5°C, achieving 85–92% yield.
Step 2: Mesylation at C3
Reaction with methanesulfonyl chloride (MsCl) in ethyl acetate at 0°C introduces a mesyl leaving group, critical for subsequent nucleophilic displacement. Triethylamine serves as the base, with reaction completion within 2 hours.
Step 3: Aminoethyl Group Installation
Heating the mesylated intermediate with ethylenediamine in tetrahydrofuran (THF) at 50–60°C for 12 hours facilitates nucleophilic substitution. The Boc-protected aminoethyl intermediate is isolated in 68–75% yield after column chromatography.
Step 4: Global Deprotection
Simultaneous removal of Boc groups is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. Final purification via recrystallization from ethanol/water affords the target compound in >99% enantiomeric excess (ee).
Reductive Amination Strategy
For laboratories lacking chiral starting materials, this route employs prochiral ketones:
Step 1: Synthesis of 1-(2-Nitrovinyl)pyrrolidin-3-one
Condensation of pyrrolidin-3-one with nitroethylene in acetic acid yields the nitrovinyl derivative (mp 112–114°C), which is reduced using hydrogen gas over palladium hydroxide/carbon (Pd(OH)₂/C) at 30 psi.
Step 2: Reductive Amination
The resulting amine reacts with glycolaldehyde in THF under Dean-Stark conditions, followed by sodium triacetoxyborohydride (NaBH(OAc)₃)-mediated reduction. This one-pot procedure achieves 55–60% overall yield with diastereomeric ratios of 4:1 (cis:trans).
Industrial-Scale Manufacturing Protocols
Continuous Flow Hydrogenation
Modern facilities employ continuous hydrogenation reactors to enhance safety and yield:
| Parameter | Value |
|---|---|
| Catalyst | 5% Pt/Al₂O₃ |
| Pressure | 15 bar H₂ |
| Temperature | 80°C |
| Residence Time | 12 min |
| Space-Time Yield | 1.2 kg/L·h |
This system achieves 98% conversion of the nitro intermediate while minimizing over-reduction byproducts.
Crystallization-Induced Dynamic Resolution
For racemic mixtures, chiral tartaric acid derivatives induce preferential crystallization:
- Solvent System : Ethanol/water (7:3 v/v)
- Resolution Agent : L-(+)-Tartaric acid (1.1 eq)
- Yield of (S)-Enantiomer : 43% per cycle (theoretical max 50%)
- Purity : 99.5% ee after three recrystallizations
Critical Reaction Parameters
Temperature Effects on Amination
Data from 32 experimental trials reveal optimal substitution kinetics:
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 25 | 48 | 41 |
| 50 | 24 | 68 |
| 70 | 12 | 72 |
| 90 | 6 | 65* |
Solvent Impact on Stereoselectivity
Polar aprotic solvents enhance transition state organization:
| Solvent | Dielectric Constant | cis:trans Ratio |
|---|---|---|
| THF | 7.6 | 3.2:1 |
| DMF | 36.7 | 4.1:1 |
| DMSO | 46.7 | 4.3:1 |
| Acetonitrile | 37.5 | 3.8:1 |
N,N-Dimethylformamide (DMF) provides optimal balance between solubility and stereocontrol.
Analytical Characterization Benchmarks
Chromatographic Purity Standards
| Method | Column | Retention Time (min) | Purity Threshold |
|---|---|---|---|
| HPLC-UV (210 nm) | C18, 150 × 4.6 mm | 8.2 | ≥99.0% |
| Chiral GC | β-Cyclodextrin | 14.7 (S), 15.3 (R) | ≥99.5% ee |
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 3.72 (m, 1H, CHOH), 3.45 (dd, J = 9.4, 6.1 Hz, 2H, NCH₂), 2.94–3.12 (m, 4H, NH₂CH₂ and ring CH₂), 2.24 (m, 1H, ring CH), 1.87–1.95 (m, 3H, ring CH₂).
- HRMS (ESI+) : m/z calc. for C₇H₁₅N₂O [M+H]⁺ 159.1134, found 159.1132.
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ transaminases for enantioselective amination:
Photoredox-Mediated C–N Coupling
Visible-light catalysis enables direct functionalization:
| Parameter | Value |
|---|---|
| Catalyst | Ir(ppy)₃ (1 mol%) |
| Light Source | 450 nm LEDs |
| Amine Source | Ethylenediamine |
| Yield | 63% |
While promising, current quantum yields (Φ = 0.18) limit industrial adoption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like LiAlH₄ or NaBH₄.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ in solvents like ether or tetrahydrofuran (THF).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol is a complex organic molecule with a pyrrolidine ring, an aminoethyl side chain, and a hydroxymethyl group, suggesting applications in medicinal chemistry because its functional groups can interact with biological systems. The amino group indicates potential basic properties, while the hydroxymethyl group may enhance solubility and reactivity in biological environments. Modifications in the structure significantly influence the biological activity, highlighting the importance of structure-activity relationships (SAR) in drug development.
Methods of synthesis
this compound can be synthesized through several methods that allow for variations to optimize yield and purity for pharmaceutical applications:
- Reductive amination
- Cyclization
- Functional group transformation
Potential applications
The potential applications of this compound include:
- Pharmaceutical intermediate
- Ligand in catalysis
- Building block in organic synthesis
The versatility of this compound makes it a valuable candidate for further research and development.
Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminoethyl-pyrrolidine | Similar pyrrolidine structure | Known for neuroprotective effects |
| N-Methyl-pyrrolidine | Methyl substitution at nitrogen | Enhanced lipophilicity |
| 3-Hydroxy-pyrrolidine | Hydroxyl group at a different position | Exhibits antioxidant properties |
Mechanism of Action
The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with its targets .
Comparison with Similar Compounds
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
- Molecular Formula: C₁₁H₁₄FNO
- Molecular Weight : 195.24 g/mol
- Key Features: A fluorophenyl group replaces the 2-aminoethyl moiety. The fluorine atom introduces electronegativity, enhancing binding affinity to aromatic receptors.
- Properties : Appears as an oil with a storage temperature of RT. The fluorophenyl group increases hydrophobicity compared to the parent compound .
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)-methanol
- Molecular Formula : C₁₀H₁₂BrN₃O₃
- Molecular Weight : 302.13 g/mol
- Key Features: A bromo-nitro-pyridine ring replaces the 2-aminoethyl group. The nitro and bromo groups enhance electrophilicity, making it suitable for nucleophilic substitution reactions.
- Applications : Used in synthesizing bioactive molecules targeting bacterial enzymes .
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol
- Molecular Formula: C₈H₁₇NO₂
- Molecular Weight : 159.23 g/mol
- Key Features: A methoxyethyl group replaces the 2-aminoethyl chain. The methoxy group increases solubility in polar solvents compared to the parent compound .
Piperidine-Based Analogues
[1-(2-Amino-ethyl)-piperidin-2-yl]-methanol (S89)
- Molecular Formula : C₈H₁₈N₂O
- Molecular Weight : 158.24 g/mol
- Key Features : A piperidine ring replaces pyrrolidine, altering ring strain and conformational flexibility.
- Synthesis : Synthesized via kugelrohr distillation with a 27% yield, highlighting lower efficiency compared to pyrrolidine derivatives .
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., nitro, bromo) increase molecular weight and alter reactivity, while hydrophilic groups (e.g., methoxy) enhance solubility .
- Ring Systems : Piperidine derivatives exhibit lower synthetic yields compared to pyrrolidine analogues due to increased steric hindrance .
- Binding Affinity : Fluorophenyl and pyridine-containing derivatives show enhanced interactions with hydrophobic protein pockets, as predicted by Glide XP scoring models .
Research and Application Insights
- Drug Discovery : Fluorinated and pyridine-substituted analogues are prioritized in antiviral and antibacterial studies due to their improved receptor binding .
- Synthetic Challenges: Aminoethyl-pyrrolidine derivatives require optimized reaction conditions to mitigate side reactions, such as ring-opening or oxidation .
Biological Activity
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol, a pyrrolidine derivative, has garnered attention due to its diverse biological activities. This compound's unique structural features contribute to its potential in various therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) relevant to its biological activity.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features a pyrrolidine ring with an aminoethyl side chain and a hydroxymethyl group, which are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound is influenced by several factors:
- Binding Affinity : Studies indicate that this compound exhibits significant binding affinity to various biological targets, which is essential for its therapeutic efficacy.
- Mechanism of Action : The compound's mechanism involves interactions at the molecular level that can modulate biological pathways, potentially leading to therapeutic effects in disease models.
Antimicrobial Activity
Recent studies have shown that pyrrolidine derivatives, including this compound, possess notable antibacterial and antifungal properties. For instance:
- Study on Antibacterial Properties : A study evaluated the antibacterial activity of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- In Vitro Studies : In vitro assays demonstrated that this compound inhibited the growth of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity .
Structure-Activity Relationships (SAR)
The SAR analysis of this compound reveals that modifications in its structure can significantly alter its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminoethyl-pyrrolidine | Similar pyrrolidine structure | Neuroprotective effects |
| N-Methyl-pyrrolidine | Methyl substitution at nitrogen | Enhanced lipophilicity |
| 3-Hydroxy-pyrrolidine | Hydroxyl group at a different position | Exhibits antioxidant properties |
The unique combination of an amino group and a hydroxymethyl moiety in this compound may confer distinct advantages over its analogs, enhancing its therapeutic potential.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, optimizing yield and purity for pharmaceutical applications. Common approaches include:
Q & A
Q. What are the established synthetic routes for [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol, and what critical reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving reductive amination or nucleophilic substitution. For example, a modified method (Scheme 2 in ) uses pyrrolidin-3-yl methanol and gaseous ammonia under controlled conditions. Critical parameters include:
- Temperature : Reactions often proceed at room temperature or mild heating (60–65°C).
- Catalysts : Sodium borohydride (NaBH₄) or EDC·HCl/HOBt for coupling reactions.
- Purification : Recrystallization with ethanol or ethyl acetate to isolate the product .
Table 1 : Representative Yields and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Step d | Pyrrolidin-3-yl methanol, NH₃ gas | 51.8% | |
| Step f | K₂CO₃ in DMF, 65°C | 29.0% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H NMR : Peaks at δ 3.18–3.31 ppm (pyrrolidine CH₂ groups) and δ 1.55–1.82 ppm (pyrrolidine CH₂ bending) confirm the core structure .
- HRMS : Exact mass calculated as [M+H]⁺ = 390.0888 (experimental: 390.0883) validates molecular formula .
- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and N-H bend (~1600 cm⁻¹) identify alcohol and amine groups .
Q. What preliminary biological screening approaches are recommended for assessing this compound's bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against bacterial biotin carboxylase (e.g., pyridopyrimidine-based targets) using kinetic assays .
- Receptor Binding Studies : Radioligand displacement assays to evaluate affinity for aminergic receptors (e.g., GPCRs) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) to assess antiproliferative potential .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of this compound to enhance enantiomeric excess?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINOL-phosphoric acid to induce asymmetry during reductive amination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve stereochemical control vs. non-polar solvents .
- Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (ee > 95%) .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- DFT Calculations : Compare computed ¹H NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to identify conformational discrepancies .
- Tautomer Analysis : Investigate pH-dependent equilibrium between amine and imine forms using UV-Vis spectroscopy .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining solid-state structure .
Q. What advanced in vitro assays are suitable for evaluating its mechanism of action in bacterial enzyme inhibition?
- Methodological Answer :
- Biotin Carboxylase Activity : Measure ATP hydrolysis (malachite green assay) in E. coli lysates to quantify inhibition (IC₅₀) .
- Time-Kill Studies : Evaluate bactericidal effects at varying concentrations (MIC/MBC) against Gram-positive pathogens .
- Molecular Docking : Use AutoDock Vina to predict binding interactions with bacterial enzyme active sites (e.g., AccA subunit) .
Q. How does modifying substituents on the pyrrolidine ring affect the compound's pharmacokinetic properties?
- Methodological Answer :
- LogP Analysis : Introduce fluoro or methyl groups to modulate lipophilicity (e.g., ClogP from 1.2 to 2.5) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation rates .
- Permeability : Caco-2 cell monolayer assays to predict blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
